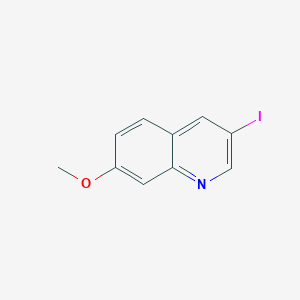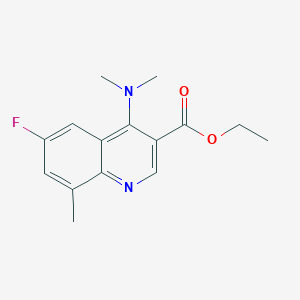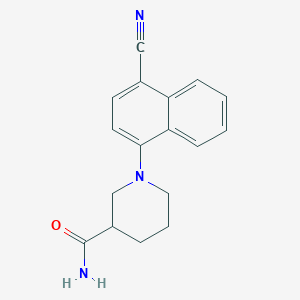
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide typically involves the reaction of 4-cyanonaphthalene with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the naphthalene ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
- 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide
- 1-(4-Cyanonaphthalen-1-yl)piperidine-2-carboxamide
Uniqueness
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is unique due to its specific structural features, including the position of the cyano group and the carboxamide moiety.
Propriétés
Numéro CAS |
664363-26-2 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)20-9-3-4-13(11-20)17(19)21/h1-2,5-8,13H,3-4,9,11H2,(H2,19,21) |
Clé InChI |
NEUPASQYILDAOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)
![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
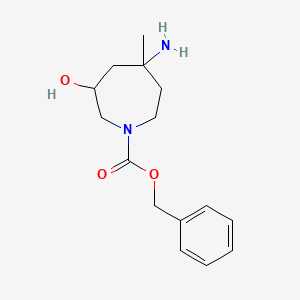
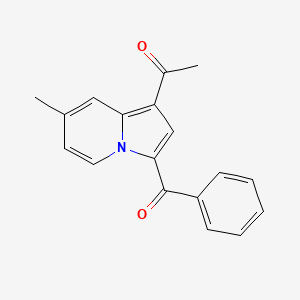
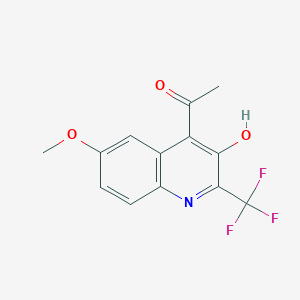

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
